3-Methoxy-2-methylphenol
Overview
Description
3-Methoxy-2-methylphenol, also known by its IUPAC name, is a chemical compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for 3-Methoxy-2-methylphenol is1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
One documented reaction involving 3-Methoxy-2-methylphenol is its condensation with 2-ethoxyvinylphosphonic dichloride in dioxane in the presence of trifluoroacetic acid. This reaction results in the formation of 5,13-dimethoxy-4,14-dimethyl-1-phospha-2,16-dioxatetracyclo[7.7.1.03,8.010,15]heptadeca-3,5,7,10,12,14-hexaene 1-oxide and 2-hydroxy-7-methoxy-8-methyl-2-oxobenzo .Physical And Chemical Properties Analysis
3-Methoxy-2-methylphenol is a liquid . It has a molecular weight of 138.17 .Scientific Research Applications
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Chemical Synthesis
- Application : 3-Methoxy-2-methylphenol is used as a chemical compound in various scientific research.
- Results : The outcomes of these studies can also vary widely, but the compound’s intriguing properties contribute to breakthroughs in various fields.
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Reaction with 2-ethoxyvinylphosphonic dichloride
- Application : 3-Methoxy-2-methylphenol has been used in a reaction with 2-ethoxyvinylphosphonic dichloride .
- Method of Application : The reaction was carried out in dioxane in the presence of trifluoroacetic acid .
- Results : The reaction resulted in the formation of 5,13-dimethoxy-4,14-dimethyl-1-phospha-2,16-dioxatetracyclo [7.7.1.0 3,8 .0 10,15 ]heptadeca-3,5,7,10,12,14-hexaene 1-oxide and 2-hydroxy-7-methoxy-8-methyl-2-oxobenzo [ e ]-1,2-oxophosphorine .
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HPLC Column Testing
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Intermediate in Chemical Production
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ChemicalBook
- Application : ChemicalBook is a platform that provides chemical industry users with a variety of information about 3-Methoxy-2-methylphenol .
- Method of Application : Users can access the platform to get information about the properties, chemical formula, molecular formula, density, boiling point, melting point, MSDS, use, action, toxicity, price, manufacturer, use, upstream raw materials, downstream products, etc .
- Results : The platform provides comprehensive information about 3-Methoxy-2-methylphenol, which can be used for various research and industrial applications .
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MilliporeSigma
- Application : MilliporeSigma provides a variety of documents related to 3-Methoxy-2-methylphenol .
- Method of Application : Users can access the platform to get MSDS, related peer-reviewed papers, technical documents, similar products, and more .
- Results : The platform provides comprehensive information about 3-Methoxy-2-methylphenol, which can be used for various research and industrial applications .
Safety And Hazards
properties
IUPAC Name |
3-methoxy-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-7(9)4-3-5-8(6)10-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRZAUFJHUZRTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290102 | |
Record name | 3-Methoxy-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-methylphenol | |
CAS RN |
6971-52-4 | |
Record name | 3-Methoxy-2-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6971-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-methoxy-2-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxy-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60290102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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